2-Bromo-4-fluoro-1-(methylsulfonyl)benzene
Overview
Description
2-Bromo-4-fluoro-1-(methylsulfonyl)benzene is a chemical compound with the molecular formula C7H6BrFO2S . It has a molecular weight of 253.09 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, fluoro, and methylsulfonyl groups . The InChI code for this compound is 1S/C7H6BrFO2S/c1-12(10,11)7-3-2-5(9)4-6(7)8/h2-4H,1H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 253.09 . The compound should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Fluorophore Development
A novel architecture for green fluorophores based on 2,5-bis(methylsulfonyl)-1,4-diaminobenzene has been established. This compound, with its effective push-pull system supported by intramolecular hydrogen bonding, demonstrates high fluorescence emission, photostability, and is solid-state emissive, water-soluble, and solvent- and pH-independent. Its quantum yields are Φ=0.67 with a Stokes shift of 140 nm in water, marking a significant departure from traditional flat and rigid molecular designs for green fluorophores comprising a single benzene ring (Beppu et al., 2015).
Chemical Synthesis
In the realm of chemical synthesis, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF) has been developed as a new fluorosulfonylation reagent. This reagent, with its three addressable handles (vinyl, bromide, and sulfonyl fluoride), functions as a tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material. Its application in the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides provides a direct route to functionalized isoxazoles possessing sulfonyl fluoride moieties (Leng & Qin, 2018).
Solubility Studies
The solubility of 1-fluoro-4-(methylsulfonyl)benzene in various organic solvents has been experimentally determined, showing that its solubility decreases in the order of chloroform > acetone > ethyl acetate > toluene > ethanol across temperatures from 288.40 to 331.50 K. The experimental data were well-correlated using the modified Apelblat equation, with average relative deviations of less than 2.92% (Qian, Wang, & Chen, 2014).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that bromo and fluoro groups in organic compounds often participate in electrophilic aromatic substitution reactions, which could potentially alter the function of target molecules .
Biochemical Pathways
The specific biochemical pathways affected by 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene are currently unknown. It’s possible that this compound could affect various pathways depending on its molecular targets .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects would likely depend on the specific molecular targets and biochemical pathways that the compound affects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the compound should be stored in a dark place and sealed in dry conditions .
Biochemical Analysis
Biochemical Properties
2-Bromo-4-fluoro-1-(methylsulfonyl)benzene plays a significant role in biochemical reactions, particularly in the context of organic synthesis and medicinal chemistry. It interacts with various enzymes and proteins, influencing their activity and function. For instance, this compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between this compound and biomolecules such as proteins and enzymes are primarily driven by its ability to form covalent bonds and engage in non-covalent interactions, such as hydrogen bonding and van der Waals forces .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may interfere with the normal signaling pathways by binding to specific receptors or enzymes, leading to changes in downstream signaling events. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcription of target genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to inhibition or activation of their activity. For instance, it may inhibit enzyme activity by forming a covalent bond with the active site of the enzyme, thereby preventing substrate binding and catalysis. Alternatively, this compound can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These effects are often dose-dependent and can vary based on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At higher doses, this compound can cause adverse effects, including toxicity and organ damage. Threshold effects have been observed in animal studies, where a specific dosage range is required to achieve the desired biological effects without causing significant toxicity. These studies highlight the importance of careful dosage optimization when using this compound in preclinical research .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of this compound, leading to the formation of metabolites that can be further processed and excreted from the body. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression, cofactor availability, and the presence of other xenobiotics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cells, this compound can bind to intracellular proteins and be distributed to different cellular compartments. The localization and accumulation of this compound can be influenced by factors such as membrane permeability, binding affinity, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be directed to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. The subcellular localization of this compound can also be influenced by its interactions with other biomolecules, such as proteins and lipids, which can facilitate its transport and retention within specific cellular compartments .
Properties
IUPAC Name |
2-bromo-4-fluoro-1-methylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2S/c1-12(10,11)7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSRQQAHADUCSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682093 | |
Record name | 2-Bromo-4-fluoro-1-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039744-23-4 | |
Record name | 2-Bromo-4-fluoro-1-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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